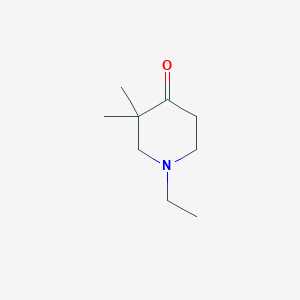![molecular formula C8H12N6 B1475684 3-(aminometil)-N,N-dimetil-[1,2,4]triazolo[4,3-a]pirazin-8-amina CAS No. 2092489-71-7](/img/structure/B1475684.png)
3-(aminometil)-N,N-dimetil-[1,2,4]triazolo[4,3-a]pirazin-8-amina
Descripción general
Descripción
The compound “3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine” is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8-amine . It is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of several studies . For example, new potent glycogen synthase kinase-3 (GSK-3) inhibitors, 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, were designed, synthesized, and evaluated in vitro .Molecular Structure Analysis
The molecular structure of this compound has been confirmed using various techniques such as 1H NMR and mass spectra . The compound displays a [1,2,4]triazolo[4,3-a]pyridine ring as the heme-binding scaffold .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its antibacterial effects . It has been inferred that triazolo[4,3-a]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Este compuesto se ha probado para su eficacia contra cepas bacterianas como Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli). Las concentraciones mínimas inhibitorias (CMIs) se determinaron utilizando el método de dilución en micropocillos, lo que indica su potencial como agente antibacteriano .
Actividad Antifúngica
De manera similar a sus propiedades antibacterianas, este compuesto también se ha evaluado para la actividad antifúngica. La efectividad se midió mediante los diámetros de las zonas de inhibición, lo que sugiere su uso en el tratamiento de infecciones fúngicas .
Actividad Antiviral
Los derivados del compuesto han mostrado una actividad antiviral potencial contra virus como el virus del herpes simple. Esto se probó utilizando un ensayo mejorado de reducción de placas en células de riñón de mono verde africano Vero .
Inhibición de la Kinasa
Se han sintetizado y evaluado derivados de este compuesto por sus actividades inhibitorias hacia las quinasas c-Met/VEGFR-2. Estas enzimas son fundamentales en las vías de señalización de las células cancerosas, lo que hace que los derivados del compuesto sean valiosos para la investigación del cáncer .
Actividades Antiproliferativas
Además de la inhibición de la kinasa, estos derivados se han probado para las actividades antiproliferativas contra varias líneas celulares in vitro. Esto sugiere su uso potencial en el desarrollo de terapias contra el cáncer .
Síntesis Química y Caracterización
El compuesto sirve como un andamiaje clave para sintetizar nuevos derivados. Estos derivados se han caracterizado utilizando técnicas como la determinación del punto de fusión, la espectroscopia de RMN y la espectrometría de masas, destacando el papel del compuesto en la investigación química .
Direcciones Futuras
The compound and its derivatives have shown promise in various fields, including cancer immunotherapy and antibacterial applications . Future research could focus on further optimizing the structure of these compounds to improve their potency, metabolic stability, and selectivity . Additionally, more studies are needed to fully understand the mechanism of action and safety profile of these compounds.
Mecanismo De Acción
Target of Action
Similar compounds have shown antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is plausible that this compound may also target bacterial cells.
Mode of Action
It is known that similar compounds exhibit antibacterial activities These compounds may interact with bacterial cells, leading to their death or inhibition of growth
Biochemical Pathways
Similar compounds have shown to affect bacterial growth , suggesting that this compound may interfere with the biochemical pathways essential for bacterial survival and proliferation.
Result of Action
Similar compounds have shown antibacterial activities , suggesting that this compound may also exhibit similar effects
Análisis Bioquímico
Biochemical Properties
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit significant antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . It interacts with enzymes such as c-Met kinase, which is involved in various cellular processes, including cell growth and differentiation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
The effects of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has shown potent anticancer activity against cell lines such as A549, MCF-7, and HeLa by inhibiting cell proliferation and inducing apoptosis . Additionally, it affects cellular metabolism by altering the metabolic flux and levels of key metabolites.
Molecular Mechanism
At the molecular level, 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA, and acts as an intercalator, disrupting the DNA structure and inhibiting replication . Furthermore, it inhibits enzymes like c-Met kinase by binding to their active sites, leading to a decrease in their activity . These interactions result in changes in gene expression and cellular function, contributing to its antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions and retains its activity over extended periods
Dosage Effects in Animal Models
In animal models, the effects of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine vary with different dosages. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, it can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
The transport and distribution of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its therapeutic effects . The distribution pattern is influenced by factors such as tissue perfusion, binding affinity, and the presence of transporters.
Subcellular Localization
The subcellular localization of 3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its therapeutic efficacy .
Propiedades
IUPAC Name |
3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6/c1-13(2)7-8-12-11-6(5-9)14(8)4-3-10-7/h3-4H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLBMBDKPJBJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN2C1=NN=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


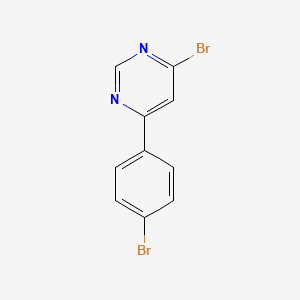
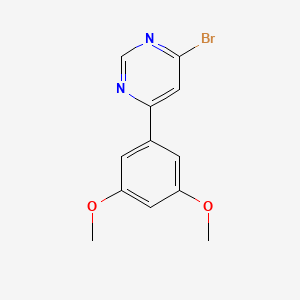

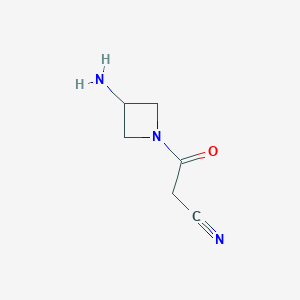
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)
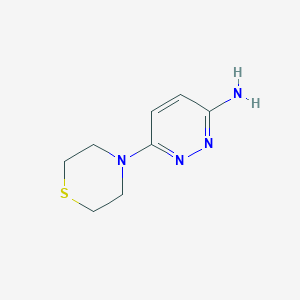
![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)

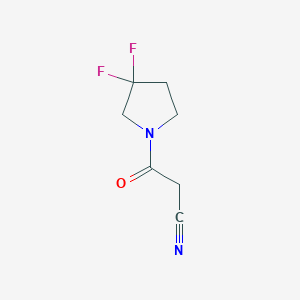

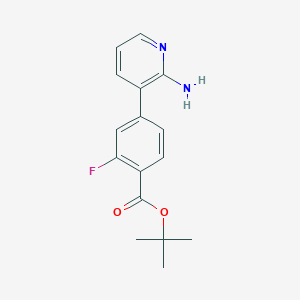
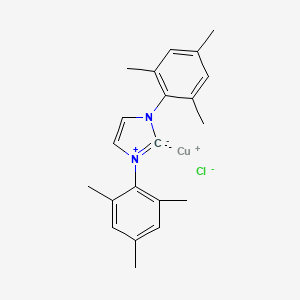
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)
